molecular formula C12H13F3OS B14046466 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14046466
M. Wt: 262.29 g/mol
InChI Key: PPYDBKDBPJMWIW-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethylthio group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

    1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the propanone group.

    1-(4-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: Another structural isomer with different positioning of the ethyl and trifluoromethylthio groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3OS/c1-3-8-7-9(17-12(13,14)15)5-6-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3

InChI Key

PPYDBKDBPJMWIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)C(=O)CC

Origin of Product

United States

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